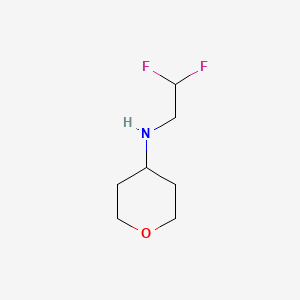

N-(2,2-difluoroethyl)oxan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-difluoroethyl)oxan-4-amine is a chemical compound with the CAS Number: 1183014-98-3 . It has a molecular weight of 165.18 . The IUPAC name for this compound is N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine . It is usually in liquid form .

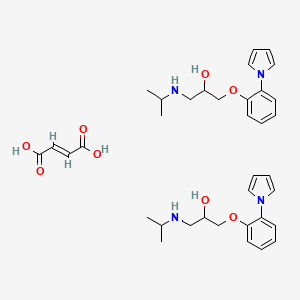

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 165.18 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Structural Applications

- A catalyst-free domino reaction involving N-(2,2-difluoroethyl)oxan-4-amine was utilized to synthesize furan derivatives, with applications in pest control demonstrated by compounds showing 100% mortality against Myzus persicae at specific concentrations (Zhao et al., 2020).

- This compound is highlighted as a component in the synthesis of chiral alpha-difluoromethyl amines, which are significant in the design of drugs and antimetabolites due to the unique properties imparted by the fluorine atoms (Li & Hu, 2005).

Biological and Chemical Applications

- The compound's utility is discussed in the context of flavin-dependent N-hydroxylating enzymes, which are critical in the production of secondary metabolites and have potential applications in medical and synthetic fields (Mügge et al., 2020).

- Its role in oxidative synthesis of amides and peptides in aqueous medium has been explored, demonstrating its potential in N-terminal α-amino group ligation of unprotected peptides (Chan et al., 2006).

- This compound is implicated in the synthesis of graphene-based catalysts used in the reduction of nitro compounds to amines, relevant in the fabrication of drugs, biologically active molecules, and various industrial products (Nasrollahzadeh et al., 2020).

Catalytic and Synthetic Utility

- The compound is involved in the reductive amination process, facilitating the synthesis of various N-methylated and N-alkylated amines, demonstrating its relevance in the production of life-science molecules (Senthamarai et al., 2018).

- It serves as a foundational component in the synthesis of biobased amines, which are critical intermediates in the chemical industry for creating polymers and materials for various applications (Froidevaux et al., 2016).

Safety and Hazards

The safety information available indicates that N-(2,2-difluoroethyl)oxan-4-amine should be handled with care. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements associated with the compound include H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

N-(2,2-difluoroethyl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENOGYJASIFZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)

![[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2610643.png)

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)

![4-butoxy-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2610647.png)

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2610650.png)